(Carbethoxymethylene)triphenylphosphorane-13C2

カタログ番号 B1144820

CAS番号:

90830-64-1

分子量: 350.36

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

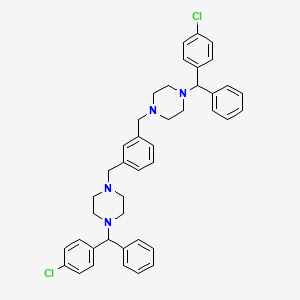

(Carbethoxymethylene)triphenylphosphorane is a Horner-Wittig reagent generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A, and (−)-dictyostatin .

Synthesis Analysis

Triphenylcarbethoxymethylenephosphorane is an organophosphorus compound with the chemical formula Ph3PCHCO2Et (Ph = phenyl, Et = ethyl). It is a white solid that is soluble in organic solvents . The compound is a Wittig reagent .Molecular Structure Analysis

The molecular formula of (Carbethoxymethylene)triphenylphosphorane-13C2 is C22H21O2P . The molecular weight is 351.4 g/mol . The IUPAC name is ethyl 2-deuterio-2-(triphenyl-λ5-phosphanylidene)acetate .Chemical Reactions Analysis

(Carbethoxymethylene)triphenylphosphorane is generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used to replace oxygen centers in ketones and aldehydes with CHCO2Et .Physical And Chemical Properties Analysis

The molecular weight of (Carbethoxymethylene)triphenylphosphorane-13C2 is 351.4 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a formal charge of 0 . It has a complexity of 414 .作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis of (Carbethoxymethylene)triphenylphosphorane-13C2 can be achieved through a three-step reaction pathway.", "Starting Materials": [ "Benzaldehyde-13C2", "Triphenylphosphine", "Ethyl chloroacetate", "Sodium hydride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Preparation of (Carbethoxymethylene)triphenylphosphorane\n- In a round-bottom flask, add benzaldehyde-13C2 (1.0 equiv), triphenylphosphine (1.2 equiv), and ethyl chloroacetate (1.2 equiv).\n- Stir the mixture at room temperature for 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane.", "Step 2: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- In a round-bottom flask, add (Carbethoxymethylene)triphenylphosphorane (1.0 equiv) and sodium hydride (1.2 equiv) in diethyl ether.\n- Stir the mixture at room temperature for 2 hours.\n- Add benzaldehyde-13C2 (1.2 equiv) and stir the mixture for an additional 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane-13C2.", "Step 3: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- Dissolve (Carbethoxymethylene)triphenylphosphorane-13C2 (1.0 equiv) in methanol.\n- Add sodium hydride (1.2 equiv) and stir the mixture at room temperature for 2 hours.\n- Purify the product by column chromatography to obtain the final product, (Carbethoxymethylene)triphenylphosphorane-13C2." ] } | |

CAS番号 |

90830-64-1 |

製品名 |

(Carbethoxymethylene)triphenylphosphorane-13C2 |

分子式 |

C₂₀¹³C₂H₂₁O₂P |

分子量 |

350.36 |

同義語 |

2-(Triphenylphosphoranylidene)acetic Acid Ethyl Ester-13C2; (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-13C2; Ethyl (triphenylphosphoranylidene)acetate-13C2; NSC 72406-13C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Unii-B882tcp54W

1207847-84-4

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

1416734-33-2

(-)-(R)-(S)-BPPFA

74311-56-1

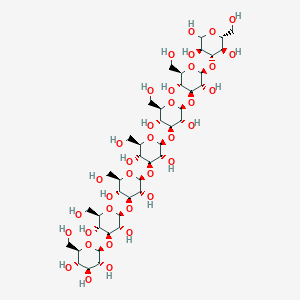

Laminariheptaose

72627-90-8